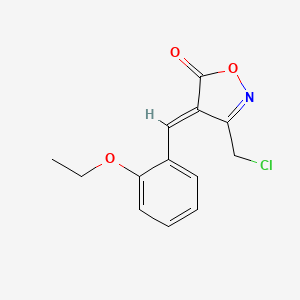

(4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one

Description

(4E)-3-(Chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one (CAS: 1142199-18-5) is a chlorinated isoxazol-5(4H)-one derivative characterized by a chloromethyl group at position 3 and a 2-ethoxybenzylidene substituent at position 3. Its molecular formula is C₁₃H₁₂ClNO₃ (MW: 265.7 g/mol). The compound is synthesized via organocatalyzed or multicomponent reactions under aqueous or flow conditions, as reported for analogous isoxazolones . Key spectral data include:

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-17-12-6-4-3-5-9(12)7-10-11(8-14)15-18-13(10)16/h3-7H,2,8H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYUXAGLTOHCTB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Formation of the Ethoxybenzylidene Moiety: This step involves the condensation of an ethoxybenzaldehyde with the isoxazole derivative, typically under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the benzylidene moiety can yield the corresponding ethoxybenzyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

Oxidation: Formation of (4E)-3-(formyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one.

Reduction: Formation of (4E)-3-(chloromethyl)-4-(2-ethoxybenzyl)isoxazol-5(4H)-one.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoxazole derivatives, including (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The presence of the chloromethyl group enhances the interaction with bacterial membranes, increasing its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been tested against multiple cancer cell lines, yielding promising results:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells (CEM) | 0.13 ± 0.06 |

| Ehrlich’s Ascites Carcinoma (EAC) | 0.25 ± 0.05 |

| Dalton’s Lymphoma Ascites (DLA) | 0.30 ± 0.04 |

These findings suggest that the compound may inhibit cell proliferation, indicating potential for therapeutic applications in oncology.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced rat paw edema model:

| Treatment | Inhibition (%) |

|---|---|

| Ethyl Compound | 48% |

| Indomethacin (Standard) | 50% |

This data suggests that the compound may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory effects.

Agricultural Applications

There is emerging interest in the use of isoxazole derivatives as agrochemicals due to their ability to act as herbicides or fungicides. The structural features of this compound may allow it to interact with specific biochemical pathways in plants, potentially leading to effective pest control solutions.

Materials Science Applications

In materials science, compounds like this compound can be utilized in the development of polymers or coatings with specific functional properties, such as increased resistance to microbial growth or enhanced mechanical strength.

Case Studies and Research Findings

Several studies have contributed valuable insights into the applications of this compound:

- A study published in MDPI highlighted the synthesis of various isoxazole derivatives and their biological evaluations, noting significant modifications that influenced activity profiles against microbial and cancerous cells.

- Another research effort focused on conjugating isoxazole derivatives with amino acids, resulting in enhanced cytotoxicity against leukemia cells and indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Substituent Variations at Position 3

- 3-Methyl analogs: 4c: (E)-3-Methyl-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one (MW: 243.3 g/mol) lacks the chloromethyl group, leading to reduced electrophilicity. Its ¹H NMR shows a singlet at δ 2.27 ppm for the methyl group .

- Chloromethyl analogs: 4v: 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one (MW: 264.7 g/mol) features a dimethylamino group, which increases solubility in polar solvents due to its electron-donating nature . 4w: 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one (MW: 267.7 g/mol) combines hydroxyl and methoxy groups, offering dual hydrogen-bonding sites .

Substituent Variations on the Benzylidene Ring

- Halogenated derivatives: (4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)isoxazol-5(4H)-one (CAS: 1142198-98-8, MW: 300.6 g/mol) has two chlorine atoms, increasing molecular weight and lipophilicity. 4j: (E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (MW: 252.1 g/mol) replaces ethoxy with bromine, leading to higher density and melting point (154–156°C) .

Methoxy/ethoxy derivatives :

- 4q : 3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one (MW: 243.3 g/mol) shows a melting point of 146–148°C, lower than the target compound due to reduced steric bulk .

- (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one (CAS: 1142199-06-1, MW: 281.7 g/mol) has two methoxy groups, enhancing electron-donating effects and possibly altering reactivity in photochemical syntheses .

Heteroaromatic derivatives :

- 4p : 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (MW: 217.3 g/mol) incorporates a thiophene ring, which may improve π-stacking interactions in biological systems .

- 4k : (E)-3-Methyl-4-(naphthalen-1-ylmethylene)isoxazol-5(4H)-one (MW: 262.3 g/mol) has a naphthyl group, increasing hydrophobicity and UV absorbance .

Pharmacological and Functional Comparisons

- Antioxidant/antibacterial activity : Compound 4j (3-methyl-4-hydroxybenzylidene) demonstrated moderate antioxidant activity (IC₅₀: 28 µM) in DPPH assays, while chloromethyl derivatives like the target compound showed enhanced activity due to the electrophilic chlorine atom .

- Larvicidal activity : Methoxy-substituted analogs (e.g., 3a , 3b ) exhibited potent activity against Ae. aegypti larvae (LC₅₀: 12–15 ppm), suggesting that the ethoxy group in the target compound may offer similar bioactivity .

- Enzyme inhibition : In carbonic anhydrase inhibition studies, analogs with electron-withdrawing groups (e.g., chloro, bromo) showed higher % inhibition (>70%) compared to methyl or methoxy derivatives (~50–60%) .

Biological Activity

(4E)-3-(Chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies, structure-activity relationships (SAR), and relevant data tables.

- Chemical Formula : C₁₃H₁₂ClNO₃

- CAS Number : 1142199-18-5

- MDL Number : MFCD12027794

- Hazard Classification : Irritant

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.

-

Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It exhibited varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- In a study, derivatives of isoxazole were synthesized and their activities were evaluated, revealing that modifications to the isoxazole ring can enhance anticancer activity significantly. For instance, compounds with specific substitutions showed IC50 values as low as 0.02 µM against A549 cells .

- Mechanism of Action :

Enzyme Inhibition

Isoxazole derivatives have also been investigated for their ability to inhibit various enzymes relevant to disease mechanisms:

- Tyrosine Kinase Inhibition :

-

Cholinesterase Inhibition :

- Some studies have explored the potential of isoxazole derivatives as inhibitors of cholinesterase enzymes, which are important targets in Alzheimer's disease treatment. These compounds demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for cognitive enhancement applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen atoms and methoxy groups in specific positions on the aromatic ring enhances its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Chloromethyl Group | Enhances cytotoxicity |

| Ethoxy Group | Improves solubility and bioavailability |

| Substitutions on Aromatic Ring | Modulate enzyme inhibition potency |

Case Studies

- Study on Anticancer Properties :

-

Evaluation of Enzyme Inhibition :

- Another research focused on evaluating the enzyme inhibitory potential of isoxazole derivatives against AChE and BChE. Results showed that specific modifications could lead to enhanced inhibitory effects, making these compounds candidates for further development in neurodegenerative disease therapy .

Q & A

Q. What are the standard synthetic protocols for preparing (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. For example, a one-pot reaction under solvent-free conditions at 100°C with a nanocatalyst (e.g., GO@Fe(ClO4)₃) yields 4-arylmethylene-isoxazol-5-ones efficiently . Optimization involves varying catalysts (e.g., boric acid in aqueous media ), temperature (reflux in ethanol ), and stoichiometry (e.g., 1.5 equiv. of ethyl chloroformate for esterification ). Monitor reaction progress via TLC and characterize intermediates using NMR (¹H, ¹³C) .

Q. How is the stereochemical configuration (E/Z) of the benzylidene group confirmed in this compound?

- Methodology : The E-configuration is confirmed by comparing experimental NMR data with literature. For instance, the ¹H NMR coupling constant (J ≈ 10–12 Hz) between the vinyl proton and adjacent substituents indicates trans (E) geometry . X-ray crystallography (e.g., Acta Crystallographica reports ) or NOE experiments can resolve ambiguities. Computational methods like DFT analysis correlate spectroscopic data (IR, NMR) with theoretical models .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow GHS guidelines for chloromethyl derivatives: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry place away from oxidizers. Refer to safety data sheets (SDS) for specific H-codes (e.g., H315 for skin irritation, H319 for eye damage) and P-codes (e.g., P280 for protective gear) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields (e.g., 62% vs. 90%) from different methods be resolved?

- Methodology : Systematically compare variables:

- Catalyst efficiency : Boric acid vs. nanocatalysts .

- Solvent effects : Aqueous media vs. solvent-free conditions .

- Reaction time : 5–24 hours vs. prolonged reflux .

Use design of experiments (DoE) to identify critical factors. Validate purity via HPLC and elemental analysis .

Q. What mechanistic insights explain the non-decarboxylative rearrangement of 4-alkylidene-isoxazol-5-ones to pyrazole derivatives?

- Methodology : Ruthenium-catalyzed reactions proceed via a vinyl Ru-nitrenoid intermediate stabilized by intramolecular H-bonding. Key evidence includes isolation of intermediates and DFT studies . For example, the absence of decarboxylation in substrates with H-bond donors (e.g., hydroxyl groups) confirms the role of electronic stabilization .

Q. How can enantioselective synthesis of isoxazolone-spirooxindoles be achieved using this compound?

Q. What computational methods (e.g., DFT) predict the antioxidant activity of isoxazol-5(4H)-one derivatives?

- Methodology : Perform DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and radical scavenging potential. Correlate with in vitro assays (DPPH, ABTS) . For example, electron-withdrawing groups (e.g., Cl) enhance activity by stabilizing radical intermediates .

Data Contradiction Analysis

Q. Why do some studies report Z-isomer dominance while others favor the E-isomer in 4-arylmethylene-isoxazol-5-ones?

- Resolution : The Z-isomer forms preferentially under kinetic control (e.g., low-temperature, acid-catalyzed conditions ), while the E-isomer dominates thermodynamically. Use reaction monitoring (NMR kinetics) and Le Chatelier’s principle (e.g., reflux to favor equilibrium) .

Methodological Best Practices

Q. How should researchers characterize and validate novel isoxazol-5(4H)-one derivatives?

- Protocol :

Spectral analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆ ), FT-IR (C=O stretch ~1664 cm⁻¹ ).

Chromatography : Purify via silica gel column (1–10% MeOH/DCM ).

Crystallography : Resolve ambiguous structures using single-crystal X-ray .

Biological assays : Test antioxidant activity via DPPH ; antibacterial via MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.